Methyl 2-amino-2-[3-(3-nitrophenyl)-1-bicyclo[1.1.1]pentanyl]acetate
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Overview
Description
Methyl 2-amino-2-[3-(3-nitrophenyl)-1-bicyclo[111]pentanyl]acetate is a complex organic compound characterized by its unique bicyclo[111]pentane structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-2-[3-(3-nitrophenyl)-1-bicyclo[1.1.1]pentanyl]acetate typically involves multiple steps. One common method starts with the preparation of the bicyclo[1.1.1]pentane core, followed by the introduction of the nitrophenyl group and the amino group. The final step involves esterification to form the methyl ester. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques, such as chromatography and crystallization, can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-2-[3-(3-nitrophenyl)-1-bicyclo[1.1.1]pentanyl]acetate undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the nitrophenyl group can yield nitro derivatives, while reduction can produce amino derivatives.
Scientific Research Applications
Methyl 2-amino-2-[3-(3-nitrophenyl)-1-bicyclo[1.1.1]pentanyl]acetate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: It can be used in the production of advanced materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of Methyl 2-amino-2-[3-(3-nitrophenyl)-1-bicyclo[1.1.1]pentanyl]acetate involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the amino group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-amino-2-[3-(2-nitrophenyl)-1-bicyclo[1.1.1]pentanyl]acetate
- Methyl 2-amino-2-[3-(4-nitrophenyl)-1-bicyclo[1.1.1]pentanyl]acetate
Uniqueness
Methyl 2-amino-2-[3-(3-nitrophenyl)-1-bicyclo[1.1.1]pentanyl]acetate is unique due to the position of the nitrophenyl group, which can influence its reactivity and interaction with other molecules. This positional difference can lead to variations in biological activity and chemical properties compared to its isomers.
Properties
IUPAC Name |
methyl 2-amino-2-[3-(3-nitrophenyl)-1-bicyclo[1.1.1]pentanyl]acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O4/c1-20-12(17)11(15)14-6-13(7-14,8-14)9-3-2-4-10(5-9)16(18)19/h2-5,11H,6-8,15H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBHYQAJPWATRSS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C12CC(C1)(C2)C3=CC(=CC=C3)[N+](=O)[O-])N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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